Methyl 3-cyanopropanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyanopropanoate can be synthesized through the esterification of 3-cyanopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove the ester as it forms .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-cyanopropanoic acid and methanol.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form 3-aminopropanoic acid.
Substitution: The cyano group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 3-cyanopropanoic acid and methanol.
Reduction: 3-aminopropanoic acid.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyanopropanoate is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyanopropanoate involves its reactivity with nucleophiles and electrophiles. The cyano group is particularly reactive, allowing for various chemical transformations. In biological systems, it can interact with enzymes and other proteins, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Methyl cyanoacetate: Similar in structure but with a different reactivity profile.
Ethyl 3-cyanopropanoate: An ethyl ester analog with slightly different physical properties.
3-cyanopropanoic acid: The acid form of methyl 3-cyanopropanoate, used in similar applications.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. Its cyano group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
methyl 3-cyanopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSKURPOKFSLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194032 | |
Record name | Propanoic acid, 3-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4107-62-4 | |
Record name | Propanoic acid, 3-cyano-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-cyanopropanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Cyanopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-cyanopropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4BQA3Q9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-cyanopropanoate in Lithium-ion battery electrolytes and how does it contribute to battery performance?
A1: this compound (MCP) is investigated as a safe single-solvent electrolyte for lithium-ion batteries (LIBs) when combined with lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) []. The research focuses on its potential to mitigate aluminum dissolution at the cathode, a common problem in LIBs that leads to performance degradation. While the exact interaction mechanism is not detailed in this abstract, the study suggests that MCP-containing electrolytes can enable stable cycling in full-cell LIBs using LiNi1/3Mn1/3Co1/3O2 (NMC111) cathodes and graphite anodes []. This implies that MCP contributes to improved safety and longevity of LIBs.
Q2: Are there any studies on the material compatibility of this compound with common Lithium-ion battery components?
A2: The research abstract specifically mentions that the LiTFSI/MCP electrolyte demonstrates compatibility with state-of-the-art LIB active materials []. This includes the NMC111 cathode material, a promising candidate for high-energy-density LIBs, and graphite anodes, which are widely used in commercial LIBs. Further research may explore compatibility with other emerging cathode and anode materials.
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